molecular formula C10H11F2NO B13537008 3-(2,6-Difluorobenzyl)azetidin-3-ol

3-(2,6-Difluorobenzyl)azetidin-3-ol

Cat. No.: B13537008
M. Wt: 199.20 g/mol
InChI Key: SBKUBFPEPUKMJI-UHFFFAOYSA-N
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Description

3-(2,6-Difluorobenzyl)azetidin-3-ol is a chemical compound characterized by the presence of a benzyl group substituted with two fluorine atoms at the 2 and 6 positions, attached to an azetidin-3-ol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Difluorobenzyl)azetidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-difluorobenzyl chloride and azetidin-3-ol.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 2,6-difluorobenzyl chloride is added to a solution of azetidin-3-ol in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Automation: Integrating automated systems for precise control over reaction parameters and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Difluorobenzyl)azetidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the azetidin-3-ol ring can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the azetidin-3-ol to its corresponding amine.

    Substitution: The fluorine atoms on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

3-(2,6-Difluorobenzyl)azetidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of 3-(2,6-Difluorobenzyl)azetidin-3-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through:

    Binding: The compound can bind to active sites of enzymes, inhibiting their activity.

    Pathways: It may modulate specific signaling pathways, leading to therapeutic effects.

    Molecular Targets: Targets could include proteins involved in disease processes, such as kinases or proteases.

Comparison with Similar Compounds

Similar Compounds

    3-(2,6-Difluorophenyl)azetidin-3-ol: A closely related compound with similar structural features but different substituents.

    2,6-Difluorobenzylamine: Another fluorinated benzyl derivative with distinct chemical properties.

    Azetidin-3-ol: The parent compound without the difluorobenzyl substitution.

Uniqueness

3-(2,6-Difluorobenzyl)azetidin-3-ol is unique due to the presence of both the azetidin-3-ol ring and the difluorobenzyl group, which confer specific chemical and biological properties. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and research applications.

Properties

Molecular Formula

C10H11F2NO

Molecular Weight

199.20 g/mol

IUPAC Name

3-[(2,6-difluorophenyl)methyl]azetidin-3-ol

InChI

InChI=1S/C10H11F2NO/c11-8-2-1-3-9(12)7(8)4-10(14)5-13-6-10/h1-3,13-14H,4-6H2

InChI Key

SBKUBFPEPUKMJI-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(CC2=C(C=CC=C2F)F)O

Origin of Product

United States

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